molecular formula C14H16BrNO3 B5541281 Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate CAS No. 6600-14-2

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate

Cat. No.: B5541281
CAS No.: 6600-14-2
M. Wt: 326.19 g/mol
InChI Key: XPZJVCZMZJHDOQ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules characterized by a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a methyl ester . This specific architecture makes it a valuable scaffold or building block for the synthesis of more complex molecules. The 3-bromobenzoyl moiety, in particular, can be utilized in further synthetic transformations, such as metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for biological screening. The core structure of this compound is closely related to piperidinecarboxylate derivatives, which are frequently employed in pharmaceutical research . Researchers utilize such intermediates in the development of potential therapeutic agents. Its structural analogs have been investigated as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a target for treating hypertension and vascular inflammation . Another closely related complex molecule featuring the 1-benzoylpiperidine-4-carboxylate structure has been studied for its interaction with dehydrogenase/reductase proteins, indicating the potential of this chemotype in designing enzyme inhibitors . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJVCZMZJHDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349994
Record name methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6600-14-2
Record name methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1 3 Bromobenzoyl Piperidine 4 Carboxylate

Comprehensive Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This process is crucial for designing efficient and practical synthetic routes.

Identification of Key Synthetic Disconnections at the Amide and Ester Linkages

The structure of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate presents two primary points for disconnection: the amide bond and the ester linkage. The most logical disconnection is at the C-N amide bond, as this bond is typically formed in the final stages of a synthesis. This disconnection breaks the target molecule into two key precursors: a piperidine-4-carboxylate derivative and a 3-bromobenzoyl derivative. This approach is favored due to the robust and well-established methods for amide bond formation.

Precursor Identification and Availability

Following the disconnection strategy, the necessary precursors are identified as methyl piperidine-4-carboxylate and 3-bromobenzoyl chloride. Methyl piperidine-4-carboxylate is a readily available starting material. The synthesis of this precursor can be achieved through the esterification of piperidine-4-carboxylic acid.

3-Bromobenzoyl chloride, the other key precursor, can be synthesized from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. The commercial availability of both methyl piperidine-4-carboxylate and 3-bromobenzoyl chloride makes this synthetic route highly feasible and cost-effective.

Direct N-Acylation Approaches to the Piperidine (B6355638) Nitrogen

The formation of the amide bond through N-acylation of the piperidine nitrogen is a critical step in the synthesis of the target compound. This transformation can be achieved through various methods, each with its own set of advantages and challenges.

Optimization of Amide Bond Formation via Activated Carboxylic Acid Derivatives

The reaction between an amine and a carboxylic acid to form an amide is often slow and requires activation of the carboxylic acid. The use of activated carboxylic acid derivatives, such as acid chlorides and anhydrides, significantly enhances the reaction rate. For the synthesis of this compound, 3-bromobenzoyl chloride is an ideal acylating agent. The high reactivity of the acid chloride allows the reaction to proceed under mild conditions, often at room temperature. researchgate.net

The general procedure involves the slow addition of 3-bromobenzoyl chloride to a solution of methyl piperidine-4-carboxylate in the presence of a base to neutralize the hydrochloric acid byproduct.

Role of Coupling Reagents and Catalyst Selection in Reaction Efficiency

In cases where the direct use of an acid chloride is not desirable, various coupling reagents can be employed to facilitate amide bond formation from the corresponding carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. researchgate.net

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also powerful coupling reagents that can promote the reaction under mild conditions. luxembourg-bio.comresearchgate.net The choice of coupling reagent can significantly impact the reaction's success, particularly with sterically hindered substrates or sensitive functional groups.

Influence of Reaction Conditions (Solvent, Temperature, Base) on Yield and Selectivity

The optimization of reaction conditions is paramount for achieving high yields and purity of the final product.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used for N-acylation reactions. chemicalbook.com The solvent should be inert to the reactants and capable of dissolving both the piperidine derivative and the acylating agent.

Temperature: While many N-acylation reactions with acid chlorides can be performed at room temperature, controlling the temperature is crucial, especially during the addition of the acylating agent, to manage the exothermic nature of the reaction. researchgate.net In some cases, cooling the reaction mixture to 0°C can help to minimize side reactions.

Base: A base is required to scavenge the acid byproduct (e.g., HCl from an acid chloride) and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases include tertiary amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate. chemicalbook.com The choice and stoichiometry of the base can influence the reaction rate and the formation of byproducts.

Table of Reaction Conditions and Yields:

Acylating AgentCoupling Reagent/AdditiveBaseSolventTemperature (°C)Yield (%)
3-Bromobenzoyl chlorideNoneTriethylamineDichloromethane0 to RTHigh
3-Bromobenzoic acidEDC/HOBtDIPEADMFRTGood to High
3-Bromobenzoic acidHBTUDIPEADMFRTHigh

This interactive table summarizes typical conditions for the N-acylation step. The specific conditions would be optimized based on laboratory-scale experiments to maximize the yield and purity of this compound.

Stereochemical Control in the Synthesis of this compound

While the specified compound, this compound, is achiral, the introduction of additional substituents on the piperidine ring would create stereocenters. The control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic routes to access specific isomers of related, more complex piperidine structures is a critical area of research. nih.govacs.org

The asymmetric synthesis of piperidine derivatives has been approached through various innovative strategies, which could be adapted for analogues of the target molecule. These methods aim to construct the chiral piperidine core with high levels of stereocontrol, thus avoiding challenging and costly resolution steps later in the synthesis.

One powerful strategy involves the catalytic asymmetric hydrogenation of substituted pyridine (B92270) precursors. nih.govresearchgate.net The use of chiral transition metal catalysts, particularly those based on iridium, rhodium, and palladium, allows for the highly enantioselective reduction of pyridinium (B92312) salts or activated pyridines to yield chiral piperidines. nih.govresearchgate.net For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully employed to produce all-cis-fluorinated piperidines from corresponding fluoropyridines. nih.gov

Another prominent approach is the chemo-enzymatic dearomatization of activated pyridines. nih.govacs.org This method leverages the high stereoselectivity of enzymes. A key example involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This dual enzymatic system offers precise stereochemical control and operates under mild, environmentally benign conditions.

Catalytic enantioselective annulation reactions provide a direct route to the piperidine ring. The Kwon annulation, a [4+2] cycloaddition of imines with allenes catalyzed by phosphines, has been rendered highly enantioselective through the development of C2-symmetric chiral phosphepine catalysts, furnishing a variety of functionalized piperidines with excellent stereoselectivity. acs.org Similarly, boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Inspired by biosynthesis, stereoselective three-component vinylogous Mannich-type reactions have also been developed to assemble multi-substituted chiral piperidines, yielding chiral dihydropyridinone intermediates that serve as versatile building blocks. rsc.org

Table 1: Overview of Stereoselective Methods for Piperidine Synthesis
MethodologyKey FeaturesCatalyst/Reagent TypeTypical StereoselectivityReference
Asymmetric HydrogenationReduction of pyridine or pyridinium precursors.Chiral Ir, Rh, or Pd complexes.High enantioselectivity (up to 99% ee). nih.govresearchgate.net
Chemo-enzymatic DearomatizationEnzyme-catalyzed cascade reaction on tetrahydropyridines.Amine oxidase / Ene imine reductase.High diastereoselectivity and enantioselectivity. nih.gov
Catalytic [4+2] AnnulationCycloaddition of imines and allenes.Chiral phosphine (B1218219) catalysts.Good to excellent stereoselectivity. acs.org
Vinylogous Mannich ReactionBiosynthesis-inspired three-component reaction.Uses chiral auxiliaries or catalysts.High diastereoselectivity. rsc.org
Boronyl Radical CycloadditionRadical (4+2) reaction of azetidines and alkenes.Diboron(4) compounds / 4-phenylpyridine.High yield and diastereoselectivity. nih.gov

Alternative Synthetic Routes to the this compound Scaffold

Beyond the direct acylation of methyl piperidine-4-carboxylate, several advanced synthetic strategies can be envisioned for constructing the core scaffold of the target molecule, offering advantages in terms of efficiency, convergence, and access to structural diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and operational simplicity. taylorfrancis.comresearchgate.net Various MCRs have been developed for the one-pot synthesis of highly functionalized piperidines. rsc.orgacs.org

For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines in good yields. researchgate.net Catalysts for such transformations range from ionic liquids to Lewis acids like ZrOCl₂·8H₂O. taylorfrancis.comresearchgate.net A biocatalytic approach using immobilized Candida antarctica lipase (B570770) B (CALB) has also been successfully applied to an MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives, highlighting a green chemistry approach. rsc.org These strategies could be adapted to build a piperidine ring already containing precursors to the C4-carboxylate, which could then be acylated to yield the final product.

A common and robust method for synthesizing piperidines is the reduction of corresponding pyridine derivatives. nih.govorganic-chemistry.org This approach is particularly powerful as a vast array of substituted pyridines are commercially available or readily synthesized. The synthesis of the target compound could be achieved by first preparing a pyridine ring bearing the necessary substituents—a 4-methoxycarbonyl group. This precursor, methyl isonicotinate, can be hydrogenated to methyl piperidine-4-carboxylate. The subsequent N-acylation with 3-bromobenzoyl chloride would yield the final product.

Catalytic hydrogenation is the most common method for this transformation, employing catalysts such as rhodium, palladium, or nickel under hydrogen pressure. nih.govdtic.mil The choice of catalyst and reaction conditions can be crucial for achieving high yields and chemoselectivity, especially if other reducible functional groups are present in the molecule. nih.gov

Process Intensification and Scale-Up Considerations for Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production of an API or a key intermediate like this compound requires careful consideration of process safety, efficiency, cost, and environmental impact. nih.govcetjournal.it Process intensification (PI) is a key strategy to achieve these goals by developing production methods that are significantly more efficient and compact than traditional batch processes. pharmafeatures.comcetjournal.it

A primary approach in process intensification is the shift from batch reactors to continuous flow chemistry. pharmasalmanac.com Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. cetjournal.itpharmasalmanac.com The small reactor volumes minimize the quantity of hazardous material present at any given time, significantly reducing risk. pharmasalmanac.com

For the synthesis of the target compound, the N-acylation step is a prime candidate for implementation in a continuous flow system. This would allow for rapid and efficient mixing of the piperidine precursor and the acid chloride, with excellent temperature control to minimize side reactions and improve product purity and yield. Furthermore, downstream purification processes, which can represent a significant portion of manufacturing costs, can also be intensified using techniques like continuous chromatography. pharmafeatures.com By integrating synthesis and purification into a continuous, automated process, it is possible to achieve an "end-to-end" manufacturing system that is more efficient, reproducible, and cost-effective for the large-scale production of pharmaceutical intermediates. pharmasalmanac.com

Table 2: Process Intensification Strategies for Piperidine Synthesis
StrategyKey AdvantagesApplicable Step(s) in SynthesisReference
Continuous Flow ChemistryEnhanced safety, superior heat/mass transfer, precise process control, easier scale-up.N-acylation, hydrogenation, hazardous reactions. nih.govpharmasalmanac.com
High-Throughput Process Analytical Technology (PAT)Real-time monitoring and control of critical process parameters (CPPs) and quality attributes (CQAs).All reaction and purification steps. pharmafeatures.com
Continuous PurificationReduced solvent usage, smaller equipment footprint, increased throughput.Chromatography, crystallization, extraction. pharmafeatures.com
Modular Production SystemsFlexibility, reduced capital investment, faster implementation.Entire synthesis and work-up process. nih.govpharmafeatures.com

Mechanistic Investigations of Chemical Transformations Involving Methyl 1 3 Bromobenzoyl Piperidine 4 Carboxylate

Hydrolysis and Transesterification Reactions of the Carboxylate Ester

The methyl carboxylate group is a primary site for nucleophilic acyl substitution, making it susceptible to hydrolysis and transesterification.

While specific kinetic data for the hydrolysis of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is not extensively documented in publicly available literature, the reaction is expected to follow well-established principles of ester hydrolysis. Generally, ester hydrolysis can be catalyzed by either acid or base.

Rate = k[Ester][OH⁻]

Under acidic conditions, the reaction is also generally second-order, being first-order in both the ester and the hydronium ion, although at high acid concentrations, it can appear to be pseudo-first-order with respect to the ester if the acid concentration is held constant. The rate law is:

Rate = k[Ester][H₃O⁺]

Transesterification, the conversion of one ester to another, is also typically acid or base-catalyzed and follows similar kinetic principles. The reaction order would be analogous to hydrolysis, with the concentration of the incoming alcohol replacing that of water.

A hypothetical kinetic study for the base-catalyzed hydrolysis could yield data similar to that presented in Table 1.

Table 1: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis
Initial [Ester] (M)Initial [OH⁻] (M)Initial Rate (M/s)
0.010.011.0 x 10⁻⁵
0.020.012.0 x 10⁻⁵
0.010.022.0 x 10⁻⁵

The rates of both hydrolysis and transesterification are significantly influenced by pH and the polarity of the solvent.

pH:

Acidic conditions (low pH): The rate of hydrolysis is accelerated due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral conditions (pH ≈ 7): The uncatalyzed hydrolysis of esters is generally very slow.

Basic conditions (high pH): The rate of hydrolysis increases significantly due to the presence of the highly nucleophilic hydroxide (B78521) ion, which directly attacks the carbonyl carbon. The rate of hydrolysis generally increases with increasing pH in the basic range. nih.govnih.gov

Solvent Polarity: The effect of solvent polarity on ester hydrolysis is more complex and depends on the mechanism. For base-catalyzed hydrolysis, the transition state is more charged than the reactants (ester and hydroxide ion). Therefore, an increase in solvent polarity would be expected to stabilize the transition state more than the reactants, leading to an increase in the reaction rate. ias.ac.in In contrast, for acid-catalyzed hydrolysis, the charge is more dispersed in the transition state, and the effect of solvent polarity can be less pronounced.

For transesterification, the choice of solvent can also influence reaction equilibrium and rates by affecting the solubility of reactants and products.

Functional Group Transformations on the 3-Bromophenyl Moiety

The 3-bromophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom on the aromatic ring allows for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org This is a powerful method for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

A summary of typical conditions for these reactions on a substrate like this compound is presented in Table 2.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalystBaseSolvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃DME/H₂O or Toluene/H₂O
HeckAlkene (e.g., Styrene)Pd(OAc)₂ with PPh₃Et₃N or K₂CO₃DMF or ACN
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ with CuIEt₃N or Piperidine (B6355638)THF or DMF

Electrophilic Aromatic Substitution: The 3-bromobenzoyl group contains two substituents on the benzene (B151609) ring: a bromine atom and the benzoyl group. The benzoyl group is a meta-director and a deactivating group due to its electron-withdrawing nature (both by induction and resonance). The bromine atom is also deactivating (by induction) but is an ortho-, para-director (due to resonance).

When both an activating/ortho,para-directing group and a deactivating/meta-directing group are present, their directing effects must be considered. In this case, both groups are deactivating. The benzoyl group will direct incoming electrophiles to the positions meta to it (positions 2 and 6 relative to the bromine), while the bromine will direct to the ortho and para positions (positions 2, 4, and 6 relative to the bromine). The positions that are activated by the bromine and not strongly deactivated by the benzoyl group are the most likely sites of substitution. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the bromine atom. nih.govyoutube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the 3-bromophenyl ring is generally difficult as the ring is not activated by strong electron-withdrawing groups in the ortho or para positions relative to the leaving group (bromine). byjus.commasterorganicchemistry.comchemistrysteps.com For SNA to occur readily, the aromatic ring typically needs to be rendered electron-deficient by the presence of strongly deactivating groups (like nitro groups) positioned ortho or para to the leaving group. chemistrysteps.com Therefore, under standard conditions, nucleophilic displacement of the bromine atom is not a favored reaction pathway.

Reactivity at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is part of an amide linkage (an N-benzoylpiperidine). The lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the benzoyl moiety through resonance. This delocalization has several important consequences for the reactivity of the nitrogen atom:

Reduced Basicity and Nucleophilicity: Due to the resonance delocalization, the nitrogen lone pair is less available to act as a base or a nucleophile compared to a typical secondary amine. Therefore, reactions such as N-alkylation or further acylation at this nitrogen are generally not feasible under standard conditions. researchgate.net

Amide Bond Stability: The amide bond is relatively stable and resistant to cleavage. Hydrolysis of the amide bond to regenerate the secondary piperidine and 3-bromobenzoic acid would require harsh conditions, such as strong acid or base and high temperatures.

Rotational Barrier: The partial double bond character of the C-N bond of the amide results in a significant rotational barrier around this bond. This can lead to the existence of conformational isomers (rotamers) that may be observable by techniques such as NMR spectroscopy.

N-Deacylation Strategies and their Mechanistic Pathways

The N-deacylation of this compound involves the cleavage of the amide bond connecting the 3-bromobenzoyl group to the piperidine nitrogen. This transformation is a hydrolysis reaction that can be catalyzed by either acid or base, though amides are generally more resistant to hydrolysis than esters due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. viu.cayoutube.com

Acid-Catalyzed N-Deacylation

Under acidic conditions, the hydrolysis of the amide bond proceeds via a well-established mechanism. etsu.edukhanacademy.org The reaction is typically carried out by heating the amide in the presence of a strong mineral acid such as HCl or H₂SO₄.

Step 1: Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen atom by the acid catalyst (e.g., H₃O⁺). This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. etsu.edu

Step 2: Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the nitrogen into a better leaving group (an amine instead of an amide anion).

Step 4: Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the neutral 4-(methoxycarbonyl)piperidine.

Step 5: Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield 3-bromobenzoic acid as the final product.

Base-Catalyzed N-Deacylation (Saponification)

The hydrolysis can also be achieved under basic conditions, often requiring heat. This pathway, mechanistically known as base-catalyzed acyl substitution (BAC2), involves a strong nucleophile. etsu.eduresearchgate.net

Step 1: Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral oxyanion intermediate.

Step 2: Elimination of the Amide Anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the piperidine nitrogen as an amide anion, which is a very poor leaving group. This step is generally the rate-determining step and is often slow, requiring elevated temperatures.

Step 3: Acid-Base Reaction: The expelled amide anion is a strong base and immediately deprotonates the newly formed 3-bromobenzoic acid. This irreversible acid-base reaction is the thermodynamic driving force for the entire process, pulling the equilibrium towards the products.

Step 4: Workup: The final products are the carboxylate salt (sodium 3-bromobenzoate) and the neutral piperidine derivative. An acidic workup is required to protonate the carboxylate and obtain the free 3-bromobenzoic acid.

Condition Catalyst/Reagent Key Mechanistic Feature Products
Acidic HydrolysisStrong Acid (e.g., HCl, H₂SO₄) + HeatProtonation of carbonyl oxygen to activate the electrophile.3-Bromobenzoic acid and Methyl piperidine-4-carboxylate hydrochloride
Basic HydrolysisStrong Base (e.g., NaOH, KOH) + HeatNucleophilic attack by OH⁻, driven by a final irreversible acid-base step.3-Bromobenzoate salt and Methyl piperidine-4-carboxylate

Further Alkylation or Acylation Reactions of the Piperidine Nitrogen

The nitrogen atom in this compound is part of a tertiary amide functional group. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, the nitrogen is significantly less nucleophilic and less basic than that of a corresponding tertiary amine. This resonance stabilization imparts a partial double-bond character to the C-N bond and renders the nitrogen atom largely unreactive towards common alkylating or acylating agents under standard conditions.

Further N-alkylation or N-acylation at the piperidine nitrogen is mechanistically unfavorable. Unlike tertiary amines which can be alkylated to form quaternary ammonium (B1175870) salts, the diminished nucleophilicity of the tertiary amide nitrogen prevents such reactions. masterorganicchemistry.com Attempting to force a reaction with a potent electrophile, such as an alkyl halide or an acyl chloride, would likely lead to reactions at other, more reactive sites on the molecule. For instance, the ester moiety is more susceptible to nucleophilic attack and hydrolysis, particularly under basic conditions.

While theoretically possible under extremely forcing conditions with highly potent alkylating agents like Meerwein salts (e.g., triethyloxonium (B8711484) tetrafluoroborate), the formation of a quaternary N-acyl-N-alkylpiperidinium salt is not a common or practical transformation. Such reactions are rare and would require conditions that could potentially degrade other parts of the molecule. Therefore, for synthetic purposes, the piperidine nitrogen in this compound is considered chemically inert to further substitution.

Conformational Dynamics and Inversion Barriers of the Piperidine Ring

The six-membered piperidine ring of this compound is not planar and, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The conformational dynamics of this molecule are governed by several interconnected processes: piperidine ring inversion, nitrogen inversion, and rotation around the N-C(O) amide bond.

The piperidine ring can exist in two distinct chair conformations that interconvert via a higher-energy twist-boat intermediate. This process, known as ring inversion or ring flipping, results in the exchange of axial and equatorial positions of the substituents. For the parent piperidine molecule, the free energy activation barrier for this process is approximately 10.4 kcal/mol. wikipedia.org The large 4-methoxycarbonyl substituent on the ring strongly prefers the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. nih.gov

In addition to ring inversion, the nitrogen atom can undergo pyramidal inversion, where the nitrogen and its three substituents move through a planar transition state. This process is generally faster than ring inversion, with an energy barrier of approximately 6.1 kcal/mol for unsubstituted piperidine. wikipedia.org However, in this compound, the nitrogen atom is part of an amide linkage. Due to resonance with the carbonyl group, the nitrogen has significant sp² character and is more planar than in a simple amine, which would influence the barrier to inversion.

Table of Conformational Energy Barriers for Piperidine Systems

Process Molecule/System Approximate Energy Barrier (kcal/mol) Reference
Ring Inversion Piperidine 10.4 wikipedia.org
Nitrogen Inversion Piperidine 6.1 wikipedia.org
Ring Inversion Azetidine (4-membered ring) 1.5 scribd.com
Gibbs Energy of Activation (Ring Flip & Boc Rotation) 2-phenyl-N-Boc-piperidine ~13.1 (55 kJ/mol) acs.org

Thermal and Photochemical Stability Studies of this compound

Thermal Stability

This compound is expected to be a thermally stable compound under typical laboratory conditions. The stability is attributed to the inherent strength of its constituent covalent bonds, particularly the amide, ester, and C-C and C-Br bonds of the aromatic ring. Significant thermal decomposition would likely require temperatures exceeding 200-250 °C. Studies on related N-benzylpiperidine derivatives have shown decomposition onset temperatures in the range of 212-230 °C. mdpi.com

At elevated temperatures (pyrolysis conditions), the molecule would undergo fragmentation. The weakest bonds are likely to cleave first. Potential decomposition pathways could include:

Amide Bond Cleavage: Scission of the N-C(O) bond to yield piperidine-derived fragments and 3-bromobenzoyl radicals.

Acyl-Aryl Cleavage: Breakage of the bond between the carbonyl carbon and the bromophenyl ring.

Decarboxylation: Loss of the methoxycarbonyl group.

The specific products formed would depend on the precise temperature and atmospheric conditions (e.g., inert or oxidizing). Analysis of the thermal decomposition of related heterocyclic compounds has shown the evolution of molecules like CO₂, H₂O, and various organic fragments upon heating. mdpi.com

Photochemical Stability

The photochemical stability of the molecule is largely dictated by the 3-bromobenzoyl moiety, which acts as a chromophore and absorbs ultraviolet (UV) light. Aromatic ketones and aryl halides are known to be photochemically active. The most probable photochemical reaction upon absorption of UV radiation is the homolytic cleavage of the carbon-bromine (C-Br) bond.

The C-Br bond is significantly weaker than the C-H or C-C bonds of the aromatic ring. Upon excitation to a higher electronic state, the energy absorbed can be sufficient to induce homolysis, generating a 3-benzoylphenyl radical and a bromine radical.

C₆H₄(Br)C(O)-Pip → [C₆H₄C(O)-Pip]• + Br•

These resulting radicals are highly reactive and can initiate a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or radical recombination, leading to the formation of various degradation byproducts. This photochemical lability is a key consideration for the storage and handling of the compound, which should be protected from prolonged exposure to direct sunlight or other UV sources to prevent degradation.

High Resolution Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Crystal Packing Motifs:The absence of crystallographic data precludes any analysis of how the molecules arrange themselves in the solid state and the non-covalent forces that govern this arrangement.

Should peer-reviewed research on Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate become available in the future, a detailed article as requested could be produced.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment and Mechanistic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The analysis of these spectra allows for the characterization of the local chemical environment and can offer insights into potential mechanistic pathways in chemical reactions.

The infrared spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent parts. The carbonyl (C=O) stretching vibrations are particularly prominent. The ester carbonyl group is expected to exhibit a strong absorption band in the region of 1735-1750 cm⁻¹, a typical range for saturated esters. The amide carbonyl, part of the benzoyl group attached to the piperidine (B6355638) nitrogen, is anticipated to absorb at a lower frequency, generally between 1630-1680 cm⁻¹, due to the resonance effect with the nitrogen lone pair.

The aromatic C-H stretching vibrations of the bromobenzoyl ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and the methyl group will be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amide and the piperidine ring will produce bands in the fingerprint region (1000-1300 cm⁻¹). The presence of the bromine atom on the benzene (B151609) ring can be identified by a C-Br stretching vibration, typically found in the lower frequency region of the spectrum, around 500-700 cm⁻¹.

Raman spectroscopy complements the IR data. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be clearly observable for the 3-bromobenzoyl moiety. The symmetric stretching of the aromatic ring is expected around 1580-1600 cm⁻¹. The piperidine ring breathing modes would also be Raman active.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch 1735-1750
Amide C=O Stretch 1630-1680
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C-N Stretch 1000-1300
C-Br Stretch 500-700

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the elemental formula C₁₃H₁₆BrNO₂. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of this molecule is expected to proceed through several key pathways. A primary fragmentation event would likely be the cleavage of the benzoyl group. This could occur via alpha-cleavage adjacent to the amide carbonyl, leading to the formation of the 3-bromobenzoyl cation. Another significant fragmentation pathway would involve the piperidine ring. Cleavage of the bond between the piperidine nitrogen and the carbonyl carbon could also occur.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality would result in an [M-31]⁺ ion. Subsequent loss of carbon monoxide (CO) from the ester group could also be observed. Fragmentation of the piperidine ring itself could lead to a series of smaller ions. For instance, the loss of the entire methyl carboxylate group could occur.

Table 2: Plausible Fragmentation Pathways and Corresponding m/z Values for this compound

Fragmentation Pathway Resulting Ion Structure Predicted m/z
Molecular Ion [C₁₃H₁₆BrNO₂]⁺ 297/299
Loss of methoxy group [M - OCH₃]⁺ 266/268
Cleavage of the benzoyl-piperidine bond [3-bromobenzoyl]⁺ 183/185
Cleavage of the benzoyl-piperidine bond [Methyl piperidine-4-carboxylate]⁺ 142

This detailed analysis of the vibrational and mass spectra provides a comprehensive understanding of the structural features of this compound.

Computational and Theoretical Studies of Methyl 1 3 Bromobenzoyl Piperidine 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy. For a molecule like Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate, methods such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly employed to provide a balance between accuracy and computational cost. researchgate.net Such studies yield a wealth of information about the molecule's geometry, stability, and electronic characteristics. researchgate.net

The electronic structure of a molecule governs its chemical behavior. DFT calculations can map the distribution of electrons, identify regions of high and low electron density, and determine the energies of molecular orbitals. researchgate.net Key to understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromobenzoyl moiety, specifically the bromine atom and the aromatic ring. The LUMO is likely distributed over the carbonyl groups of the benzoyl and ester functionalities, which act as electron-accepting sites.

Mulliken or Natural Population Analysis (NPA) charge distribution calculations reveal the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites of electrostatic interaction. In this molecule, the carbonyl oxygen atoms and the nitrogen atom of the piperidine (B6355638) ring are expected to carry significant negative charges, while the carbonyl carbon atoms and the protons attached to the piperidine ring will be electropositive.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV

Note: These values are illustrative and based on typical results for structurally similar compounds calculated using DFT (e.g., B3LYP/6-31G(d)).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show pronounced negative potential around the carbonyl oxygen atoms of both the benzoyl and ester groups. These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be observed around the hydrogen atoms of the piperidine ring and the aromatic ring, indicating their susceptibility to interaction with nucleophiles. The bromine atom would exhibit a region of slight positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding these conformations and their relative energies is vital, as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. wikipedia.org However, two distinct chair conformations are possible, differing in whether the substituents at positions 1 (the 3-bromobenzoyl group) and 4 (the methyl carboxylate group) are in axial or equatorial positions. nih.gov

Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, are efficient for scanning the potential energy surface and identifying low-energy conformers. These initial structures can then be further refined using more accurate DFT calculations to determine their relative energies and populations according to the Boltzmann distribution. researchgate.net For this molecule, the most stable conformation is expected to have the bulky methyl carboxylate group in the equatorial position to avoid steric clashes with the ring's axial hydrogens. The orientation of the 3-bromobenzoyl group is more complex due to the rotation around the N-C(O) amide bond, which can also lead to different rotational isomers (rotamers).

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's conformational behavior over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states, as well as the transitions between them. These simulations are particularly useful for understanding how the molecule behaves in a solvent environment.

Table 2: Relative Energies of Key Conformations of the Piperidine Ring (Illustrative Data)

Conformation (Position of 4-substituent) Relative Energy (kcal/mol)
Equatorial 0.00 (Reference)

Note: Energy values are illustrative, representing the typical energetic penalty for placing a bulky substituent in an axial position on a piperidine ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation and characterization of new compounds.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard (e.g., tetramethylsilane). These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming stereochemistry. The accuracy of these predictions can be improved by averaging the shifts over several low-energy conformations, weighted by their Boltzmann populations. github.io

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the normal modes of vibration can be determined. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and can be corrected using empirical scaling factors. mdpi.com This analysis allows for the assignment of specific vibrational modes to observed spectral bands, confirming the presence of key functional groups. researchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
Benzoyl C=O 169.5 168.9
Ester C=O 174.2 173.8
Piperidine C4 40.8 41.3

Note: Predicted values are illustrative and represent typical accuracy for GIAO-DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. This is particularly relevant for understanding the synthesis of this compound, which is typically formed via the acylation of a piperidine precursor with 3-bromobenzoyl chloride. researchgate.net

By mapping the potential energy surface of the reaction, stationary points—reactants, products, intermediates, and transition states—can be located and characterized. DFT calculations can determine the geometries and energies of the transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For the N-acylation reaction, theoretical models can elucidate whether the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate or a concerted S_N2-type mechanism. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state indeed connects the reactants and products (or intermediates). This level of mechanistic detail is often difficult to obtain through experimental means alone.

Methyl 1 3 Bromobenzoyl Piperidine 4 Carboxylate As a Precursor in Advanced Organic Synthesis

Design and Synthesis of Structurally Diverse Derivatives

The chemical scaffold of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate offers three primary sites for diversification: the carboxylate ester, the bromophenyl ring, and the piperidine (B6355638) nitrogen following deprotection. This multiplicity of reactive centers allows for a modular approach to synthesizing a wide array of derivatives.

Modifications at the Carboxylate Ester Moiety

The methyl ester at the C-4 position of the piperidine ring is readily amenable to a variety of classical transformations, providing a straightforward entry point for structural diversification.

Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or lithium hydroxide yields the corresponding carboxylic acid. This derivative serves as a crucial intermediate for further modifications, most notably amide bond formation.

Amidation: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. Alternatively, direct amidation of the methyl ester can be achieved by heating with an amine, sometimes facilitated by Lewis acids or other catalysts.

Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxymethyl group, which can be further functionalized through etherification, esterification, or oxidation to the aldehyde.

Transesterification: Reaction with different alcohols under acidic or basic conditions can replace the methyl group with other alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties.

These modifications are fundamental in exploring the structure-activity relationships (SAR) of novel compounds by altering polarity, hydrogen bonding capacity, and steric bulk at this position.

Transformations on the Bromophenyl Ring for Scaffold Diversification

The bromine atom on the benzoyl moiety is a key functional handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from this precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with various boronic acids or esters. organic-chemistry.orgnih.gov This methodology allows for the introduction of diverse aryl, heteroaryl, alkyl, and vinyl groups, creating biaryl or alkyl-aryl structures with high efficiency. The reaction conditions are generally mild and tolerant of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Aryl Bromides This table is interactive. Users can sort columns and filter data.

Coupling Partner Catalyst System Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O >90
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 85-95
Pyridine-3-boronic acid CataXCium A Pd G3 K₃PO₄ THF/H₂O 80-90

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgrsc.org This is a cornerstone method for synthesizing arylamine derivatives, which are prevalent motifs in pharmaceuticals. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. wikipedia.orgacsgcipr.org

Table 2: Representative Buchwald-Hartwig Amination Reactions on Aryl Bromides This table is interactive. Users can sort columns and filter data.

Amine Partner Catalyst System Base Solvent Yield (%)
Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene >90
Aniline Pd(OAc)₂ / RuPhos K₂CO₃ Dioxane 85-95
Piperidine (NHC)Pd(allyl)Cl KHMDS THF >95

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org The resulting aryl alkynes are versatile intermediates that can undergo further transformations such as hydration, reduction, or participation in cycloaddition reactions.

Heck Coupling: The Heck reaction can be used to couple the aryl bromide with alkenes to form substituted alkenes. Intramolecular versions of this reaction are particularly powerful for synthesizing cyclic structures.

Cyanation: The bromo group can be substituted with a nitrile (cyano) group, typically using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govresearchgate.netmit.edunih.govorganic-chemistry.org The resulting benzonitrile (B105546) is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocycles.

Derivatization of the Piperidine Nitrogen

The amide bond linking the piperidine nitrogen to the 3-bromobenzoyl group is generally stable. However, under specific and often harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, this bond can be cleaved. google.com More targeted methods, such as reductive cleavage, might offer a milder alternative. This cleavage would unmask the secondary amine of the piperidine ring, opening up another avenue for diversification.

Once the N-H bond is revealed, standard reactions can be employed:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl substituents.

N-Arylation: A second Buchwald-Hartwig amination can be performed to attach different aryl or heteroaryl groups directly to the piperidine nitrogen.

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates can form amides, sulfonamides, or ureas, respectively.

This sequential strategy, involving deprotection followed by re-functionalization, dramatically increases the structural diversity that can be generated from the parent molecule.

Application in the Construction of Complex Polycyclic Systems

The scaffold of this compound is an excellent starting point for the synthesis of more complex, rigid polycyclic systems. Such structures are of great interest in medicinal chemistry as they can position functional groups in precise three-dimensional orientations, leading to enhanced selectivity and potency for biological targets.

A key strategy for constructing these systems is the intramolecular Heck reaction. wikipedia.orgresearchgate.netprinceton.edu By first introducing an olefin-containing side chain, for example through modification of the carboxylate or via coupling to the bromophenyl ring, an intramolecular palladium-catalyzed cyclization can be initiated. For instance, if an allylic group were introduced at a position ortho to the piperidine amide linkage (via a Suzuki or other coupling reaction), an intramolecular Heck reaction could be envisioned to forge a new ring, leading to a tetracyclic spiro- or fused-system. rsc.orgsioc-journal.cn The reaction proceeds through oxidative addition of palladium to the carbon-bromine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. wikipedia.org Such strategies are powerful for creating novel, conformationally constrained scaffolds.

Methodologies for Chemical Library Synthesis Utilizing the Compound as a Key Intermediate

The trifunctional nature of this compound makes it an ideal building block for combinatorial chemistry and the parallel synthesis of chemical libraries. 5z.com A library synthesis strategy can exploit the orthogonal reactivity of the different functional groups.

A typical workflow would involve a multi-step sequence where each step introduces a point of diversity:

Scaffold Preparation: The core precursor, this compound, is synthesized on a large scale.

First Diversification (Bromophenyl Ring): The precursor is divided into multiple batches, and a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are performed in parallel using a set of diverse building blocks (boronic acids, amines) to modify the bromophenyl ring.

Second Diversification (Carboxylate Moiety): The products from the first step are then subjected to hydrolysis followed by parallel amide coupling with a library of diverse amines.

This approach allows for the exponential generation of a large number of distinct compounds from a single, versatile precursor. The piperidine scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many FDA-approved drugs. acs.orgnih.gov Building libraries around this core is a proven strategy in drug discovery.

Exploration of Novel Reaction Spaces for Functionalization and New Chemical Entities

Beyond classical transformations, this compound is a candidate for exploration in novel and emerging reaction spaces, pushing the boundaries of chemical synthesis.

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen bonds. The piperidine ring of the title compound contains multiple C(sp³)-H bonds. Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize N-protected piperidines at the C2 or C4 positions, offering a direct route to install new substituents without pre-functionalization. nih.govresearchgate.net Similarly, direct C-H lithiation could provide a pathway for introducing functionality at specific positions on the piperidine ring. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under exceptionally mild conditions. acs.orgnih.gov The aryl bromide moiety of the precursor is an excellent substrate for photoredox-mediated reactions. For instance, visible light in combination with a suitable photocatalyst can facilitate the reduction of the aryl bromide to generate an aryl radical. nih.gov This radical can then be trapped by various partners or used in C-H arylation reactions. acs.org This technology also enables novel transformations such as the carboxylation of aryl bromides using CO₂ under atmospheric pressure, driven by light instead of stoichiometric metallic reductants. organic-chemistry.orgoup.com These methods offer greener and more efficient alternatives to traditional cross-coupling protocols.

Future Perspectives and Emerging Research Trajectories for Methyl 1 3 Bromobenzoyl Piperidine 4 Carboxylate

Development of More Sustainable and Environmentally Benign Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of complex molecules such as Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate traditionally relies on methods that may involve hazardous reagents and generate significant waste. The future of its synthesis will undoubtedly be guided by the principles of green chemistry, aiming to create more sustainable and environmentally friendly processes. rsc.orgijpsjournal.com This paradigm shift is not merely an ethical consideration but a practical one, as greener processes are often more efficient and cost-effective in the long run. rasayanjournal.co.in

Key areas of development in the sustainable synthesis of related N-heterocycles, which can be applied to the target molecule, include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research is increasingly focused on replacing these with safer alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov For the synthesis of piperidine (B6355638) derivatives, water-mediated intramolecular cyclization has been explored as a green approach. nih.gov

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry, as it reduces waste compared to stoichiometric reactions. The development of novel catalysts, particularly those based on earth-abundant metals, allows for milder reaction conditions and reduces the generation of hazardous byproducts. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org Multi-component reactions, which allow for the synthesis of complex molecules like functionalized piperidines in a single step from multiple starting materials, are a prime example of this principle in action. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of Piperidine Derivatives
Waste PreventionOne-pot multi-component reactions to reduce intermediate isolation and purification steps. researchgate.net
Atom EconomyDesigning synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Less Hazardous Chemical SynthesesReplacing toxic reagents with safer alternatives and using catalytic processes. nih.govmdpi.com
Designing Safer ChemicalsUtilizing computational studies to predict and minimize the toxicity of intermediates and final products. rsc.org
Safer Solvents and AuxiliariesEmploying water or other benign solvents in reactions like water-mediated intramolecular cyclization. nih.gov
Design for Energy EfficiencyUtilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

Integration into Automated Synthesis Platforms and Flow Chemistry

The synthesis of pharmaceutical compounds is undergoing a revolution driven by automation and continuous flow chemistry. oxfordglobal.comresearchgate.net These technologies offer enhanced efficiency, precision, and safety compared to traditional batch synthesis. oxfordglobal.com The integration of the synthesis of this compound and its derivatives into these platforms represents a significant future direction.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages for the synthesis of active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.orgasynt.com These include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial for reactions involving hazardous intermediates. nih.gov

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and reaction time leads to more consistent product quality. asynt.com

Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in a batch reactor. asynt.com

TechnologyAdvantages for Synthesis of Pharmaceutical Intermediates
Flow Chemistry Improved heat and mass transfer, enhanced safety for hazardous reactions, easier scalability. nih.govasynt.com
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation for drug discovery, increased reproducibility. oxfordglobal.comnih.gov
Integrated Systems Combination of flow chemistry and automation for end-to-end synthesis and purification of target molecules. researchgate.net

Exploration of Catalytic Applications Beyond Traditional Cross-Coupling Reactions

The 3-bromobenzoyl moiety of this compound is a versatile handle for a variety of catalytic transformations. While traditional palladium-catalyzed cross-coupling reactions are well-established for aryl bromides, future research is likely to explore novel catalytic applications. researchgate.netnih.gov

Emerging areas of interest include:

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions, often under mild conditions. nih.gov The aryl bromide group could participate in photoredox-mediated C-H functionalization or cross-coupling reactions, opening up new avenues for derivatization.

Nickel-Catalyzed Reductive Coupling: Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. nih.gov Reductive coupling reactions involving the aryl bromide and other electrophiles could provide novel synthetic routes to complex molecules.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. The aryl bromide could be a substrate in dual catalytic systems that combine transition metal catalysis with organocatalysis or photocatalysis.

The development of new catalytic methods will not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

Theoretical Insights Driving the Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. rsc.orgnih.govresearchgate.net For a scaffold like the one present in this compound, theoretical studies can provide valuable insights that guide the design of next-generation derivatives.

Computational approaches can be used to:

Predict Biological Activity: Molecular docking and other computational methods can be used to predict how a molecule will interact with a biological target, such as a protein or enzyme. tandfonline.com This can help to prioritize which derivatives to synthesize and test, saving time and resources.

Optimize Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are crucial for the development of successful drugs. thieme-connect.com Computational models can predict these properties, allowing chemists to design molecules with an improved pharmacokinetic profile.

Explore Conformational Space: The three-dimensional shape of a molecule is critical for its biological activity. thieme-connect.com Theoretical calculations can be used to understand the conformational preferences of the piperidine ring and how these are influenced by different substituents.

By integrating theoretical insights with synthetic chemistry, researchers can adopt a more rational and efficient approach to the design of new molecules based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate?

Methodological Answer: The compound is typically synthesized via amide coupling between methyl piperidine-4-carboxylate and 3-bromobenzoyl chloride. A common approach involves activating the carboxylic acid (e.g., 3-bromobenzoic acid) with coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile under inert conditions. This method ensures efficient amide bond formation while minimizing racemization . Alternative routes may use reactive intermediates like acid chlorides to directly acylate the piperidine nitrogen.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester or amide groups. Avoid exposure to moisture, heat, and strong oxidizing agents. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Stability studies on analogous piperidine derivatives suggest degradation rates increase above 25°C, particularly in polar solvents like water or methanol .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS, e.g., Q Exactive Orbitrap) confirms molecular weight (expected [M+H]⁺ ~ 340.02 for C₁₅H₁₆BrNO₃). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features:

  • ¹H NMR : Piperidine protons appear as multiplets between δ 1.5–3.5 ppm; the methyl ester resonates as a singlet near δ 3.7 ppm.
  • ¹³C NMR : The carbonyl carbons (amide and ester) show peaks near δ 170–175 ppm.
    Infrared (IR) spectroscopy further validates the amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can the ester group in this compound be selectively modified for downstream applications?

Methodological Answer: The methyl ester can be hydrolyzed to the carboxylic acid using NaOH in methanol/water (1:1) under reflux. For faster conversion, microwave-assisted hydrolysis (e.g., 100°C, 20 min) achieves >90% yield. Alternatively, enzymatic hydrolysis with lipases (e.g., Candida antarctica) offers regioselectivity in complex matrices. The resulting acid is a versatile intermediate for amide or hydrazide formation, enabling conjugation with bioactive moieties .

Q. What strategies mitigate side reactions during the acylation of piperidine derivatives?

Methodological Answer: Competitive N-oxidation or over-acylation can occur with reactive acylating agents. To suppress these:

  • Use mild coupling agents (e.g., EDCI/HOBt) instead of acid chlorides.
  • Conduct reactions at 0–4°C to slow unwanted side reactions.
  • Employ bulky bases like diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen selectively.
    Monitoring by thin-layer chromatography (TLC) or LC-MS at intermediate stages helps identify byproducts like dimerized acylpiperidines .

Q. How do solvent polarity and temperature influence the regioselectivity of substitutions on the piperidine ring?

Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity at the piperidine nitrogen, favoring acylation. In contrast, non-polar solvents (e.g., toluene) may promote ring-opening reactions under high temperatures. Microwave-assisted synthesis (e.g., 150°C, 10 min in THF) accelerates SNAr reactions on halogenated aryl groups without degrading the ester functionality. Kinetic studies on analogous compounds show a 30% increase in yield when using tetrahydrofuran (THF) over dichloromethane (DCM) for bromobenzoyl coupling .

Q. How can researchers resolve contradictions in spectral data for structurally similar piperidine derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or rotameric equilibria. To address this:

  • Acquire 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign overlapping signals.
  • Perform dynamic NMR experiments at variable temperatures (e.g., –40°C to 80°C) to identify rotamers.
  • Compare experimental HRMS data with computational predictions (e.g., using ISODA or MassFrontier) to validate fragmentation patterns. For example, a common misassignment of the 3-bromobenzoyl carbonyl peak can be corrected via HMBC correlations .

Q. What are the implications of the 3-bromo substituent on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl or amino groups. However, steric hindrance from the adjacent carbonyl reduces reactivity compared to para-substituted analogs. Optimization requires:

  • High catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
  • Bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
  • Elevated temperatures (80–100°C) in toluene/ethanol (3:1).
    Yields for Suzuki couplings with phenylboronic acid typically range from 50–70%, compared to >85% for para-bromo derivatives .

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